molecular formula C14H15N3O2 B2601683 6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1797183-56-2

6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No.: B2601683
CAS No.: 1797183-56-2
M. Wt: 257.293
InChI Key: JHVOQWAOGKJSCO-UHFFFAOYSA-N
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Description

6-(2,5-Dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a complex organic compound that features a pyrido[4,3-d]pyrimidine core substituted with a 2,5-dimethylfuran-3-carbonyl group

Scientific Research Applications

6-(2,5-Dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of 2,5-dimethylfuran-3-carbonyl chloride, which is then reacted with a suitable pyrido[4,3-d]pyrimidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(2,5-Dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups.

Mechanism of Action

The mechanism of action of 6-(2,5-dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylfuran-3-carbonyl chloride
  • 5-Methylfuran-2-carbonyl chloride
  • Benzofuran-2-carbonyl chloride

Uniqueness

6-(2,5-Dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or bioactivity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-5-12(10(2)19-9)14(18)17-4-3-13-11(7-17)6-15-8-16-13/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVOQWAOGKJSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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